molecular formula C49H93NO5 B054644 Trioctylmethylammonium cholate CAS No. 124536-24-9

Trioctylmethylammonium cholate

Cat. No. B054644
CAS RN: 124536-24-9
M. Wt: 776.3 g/mol
InChI Key: BTSSEYZKDFVGFN-QSPPONFGSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trioctylmethylammonium cholate (TOMA-cholate) is a cationic surfactant that has been extensively studied in the field of nanotechnology and drug delivery systems. It is a derivative of cholic acid, which is a natural bile acid found in mammals. TOMA-cholate has unique properties that make it an attractive candidate for various applications, including drug delivery, gene therapy, and biosensing.

Mechanism of Action

Trioctylmethylammonium cholate acts as a surfactant and forms micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs or nucleic acids, protecting them from degradation and increasing their solubility. Trioctylmethylammonium cholate can also interact with cell membranes, facilitating the uptake of drugs or nucleic acids into cells.
Biochemical and Physiological Effects:
Trioctylmethylammonium cholate has been shown to be biocompatible and non-toxic at low concentrations. However, at high concentrations, it can disrupt cell membranes and cause cytotoxicity. Trioctylmethylammonium cholate can also interact with proteins and enzymes, affecting their activity and stability.

Advantages and Limitations for Lab Experiments

Trioctylmethylammonium cholate has several advantages for lab experiments, including its ability to enhance the solubility and bioavailability of drugs and nucleic acids, its biocompatibility, and its ease of synthesis. However, Trioctylmethylammonium cholate can be cytotoxic at high concentrations and can interact with proteins and enzymes, affecting their activity and stability.

Future Directions

There are several future directions for Trioctylmethylammonium cholate research. One area of interest is the development of Trioctylmethylammonium cholate-based drug delivery systems for cancer therapy. Another area of interest is the use of Trioctylmethylammonium cholate as a biosensor for the detection of various analytes. Additionally, the development of new synthesis methods for Trioctylmethylammonium cholate and its derivatives could lead to new applications in nanotechnology and biomedicine.
In conclusion, Trioctylmethylammonium cholate is a cationic surfactant that has unique properties that make it an attractive candidate for various applications, including drug delivery, gene therapy, and biosensing. Its synthesis method is relatively simple, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on Trioctylmethylammonium cholate could lead to new breakthroughs in the field of nanotechnology and biomedicine.

Synthesis Methods

Trioctylmethylammonium cholate can be synthesized through a two-step process. The first step involves the synthesis of trioctylmethylammonium bromide (TOMA-Br) by reacting octyl bromide with N,N,N-trimethylamine. The second step involves the reaction of TOMA-Br with cholic acid in the presence of a base, such as sodium hydroxide, to form Trioctylmethylammonium cholate. The synthesis process is relatively simple and can be easily scaled up for industrial applications.

Scientific Research Applications

Trioctylmethylammonium cholate has been extensively studied for its applications in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, such as paclitaxel and curcumin. Trioctylmethylammonium cholate can also be used to deliver nucleic acids, such as DNA and siRNA, for gene therapy applications. Additionally, Trioctylmethylammonium cholate has been used as a biosensor for the detection of various analytes, such as glucose and cholesterol.

properties

CAS RN

124536-24-9

Molecular Formula

C49H93NO5

Molecular Weight

776.3 g/mol

IUPAC Name

methyl(trioctyl)azanium;(4R)-4-[(3R,5S,7R,10S,12S,13R,17S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H54N.C24H40O5/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h5-25H2,1-4H3;13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/q+1;/p-1/t;13-,14+,15-,16+,17?,18?,19-,20+,22?,23+,24-/m.1/s1

InChI Key

BTSSEYZKDFVGFN-QSPPONFGSA-M

Isomeric SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C[C@H](CCC(=O)[O-])[C@@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

synonyms

MeA cholate
trioctylmethylammonium cholate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.